Home > Products > Screening Compounds P94629 > N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-furyl)-3-isoxazolecarboxamide
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-furyl)-3-isoxazolecarboxamide -

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-furyl)-3-isoxazolecarboxamide

Catalog Number: EVT-4598822
CAS Number:
Molecular Formula: C19H15ClN4O3
Molecular Weight: 382.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acrizanib (LHA510)

Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) []. It was specifically designed for topical ocular delivery and demonstrated potency and efficacy in rodent models of choroidal neovascularization (CNV) []. Acrizanib represents a potential noninvasive therapy for neovascular age-related macular degeneration [].

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Compound Description: This compound, characterized by single-crystal X-ray diffraction, exhibits a twisted molecular conformation due to dihedral angles between its central pyrazole ring and adjacent thiazole and triazole rings []. Crystal packing analysis reveals a three-dimensional architecture stabilized by various intermolecular interactions, including C—H⋯N, C—H⋯F, C—H⋯π, and π–π interactions [].

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: This compound was synthesized through a three-step procedure involving a Buchwald–Hartwig arylamination and a regioselective nucleophilic aromatic substitution []. The structure was confirmed by various spectroscopic techniques and single-crystal X-ray diffraction []. Notably, it exhibited inhibitory potency against kinases with a rare cysteine in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2 [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor with reduced cutaneous toxicity compared to earlier Akt inhibitors []. Designed based on dihedral angle analysis and molecular dynamics simulations, Hu7691 shows promising anticancer activity and an improved safety profile [, ].

Compound Description: This compound represents a novel crystalline form of a pyrrolo[1,2-f][1,2,4]triazine derivative [, ]. The specific crystalline form is relevant for its pharmaceutical properties, including stability and solubility, which can influence drug formulation and efficacy [, ].

Relevance: Although structurally distinct from N-[1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-furyl)-3-isoxazolecarboxamide, both compounds share a pyrazole ring substituent. This commonality suggests exploring the impact of different substituents on the pyrazole ring of N-[1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-furyl)-3-isoxazolecarboxamide, drawing inspiration from the structural diversity observed in (S) -1- (4- (5- cyclopropyl -1h- pyrazol-3-yl) pyrrolo [1,2-f] [, , ] triazin-2-yl) - n- (6- fluoropyridin-3-yl) -2-methyl-pyrrolidine-2-carboxamide.

Properties

Product Name

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-furyl)-3-isoxazolecarboxamide

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Molecular Formula

C19H15ClN4O3

Molecular Weight

382.8 g/mol

InChI

InChI=1S/C19H15ClN4O3/c1-12-9-18(22-24(12)11-13-4-6-14(20)7-5-13)21-19(25)15-10-17(27-23-15)16-3-2-8-26-16/h2-10H,11H2,1H3,(H,21,22,25)

InChI Key

PWDSELPZWJIILT-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3=NOC(=C3)C4=CC=CO4

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3=NOC(=C3)C4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.